molecular formula C20H20N2O4S B2846450 3,4,5-trimethoxy-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 324758-49-8

3,4,5-trimethoxy-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B2846450
M. Wt: 384.45
InChI Key: SNDTYRMXEOEVNH-UHFFFAOYSA-N
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Description

“3,4,5-trimethoxy-N-(4-(p-tolyl)thiazol-2-yl)benzamide” is a chemical compound. It is a benzanilide derivative . The structure was identified from spectroscopic and elemental analysis data .


Synthesis Analysis

The compound is derived from p-toluidine and 3,4,5-trimethoxybenzoyl chloride . The structure was unambiguously confirmed by the single crystal X-ray diffraction studies .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by single crystal X-ray diffraction studies . The structure is influenced by strong N–H···O hydrogen bonds, augmented by C–H···O contacts generating R 2 1 (6) ring motifs and forming chains of molecules along the b axis . A particularly unusual feature of the packing in this structure is the extensive contribution of C–H···π interactions, involving two hydrogen atoms from each of the methyl groups of the 3- and 5-methoxy substituents .


Physical And Chemical Properties Analysis

The compound “3,4,5-trimethoxy-N-(4-(p-tolyl)thiazol-2-yl)benzamide” is a benzanilide derivative . More specific physical and chemical properties are not provided in the available sources.

Scientific Research Applications

Anticancer Applications

A study by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted benzamides, including structures similar to "3,4,5-trimethoxy-N-(4-(p-tolyl)thiazol-2-yl)benzamide". These compounds were tested against four cancer cell lines, demonstrating moderate to excellent anticancer activity. The derivatives exhibited higher anticancer activities than the reference drug, etoposide, in some cases, highlighting their potential as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activity

Chawla (2016) reported on the synthesis and antimicrobial evaluation of thiazole benzamide derivatives, including compounds structurally related to the query molecule. The study found that trimethoxy substituted derivatives exhibited good antimicrobial activity, suggesting their potential use in combating microbial infections (Chawla, 2016).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. The study aimed to elucidate the role of methyl functionality and non-covalent interactions on gelation behavior. Two amides demonstrated gelation towards ethanol/water and methanol/water mixtures, indicating the potential of these compounds in material science and drug delivery systems (Yadav & Ballabh, 2020).

Antioxidant Properties

A study by Jaishree et al. (2012) explored the in vitro antioxidant properties of new thiazole derivatives, emphasizing the significance of novel compounds in mitigating oxidative stress. Some synthesized compounds showed potent antioxidant activity, which could be relevant in the prevention and treatment of diseases associated with oxidative damage (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Targeting Cancer Stem Cells

Bhat, Al‐Dhfyan, and Al-Omar (2016) designed and synthesized novel benzoyl-dihydropyrimidinone/thione derivatives targeting cancer stem cells. Their study revealed that most compounds exhibited significant activity against colon cancer stem cells, presenting a promising approach for targeting cancer stem cells (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-5-7-13(8-6-12)15-11-27-20(21-15)22-19(23)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDTYRMXEOEVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

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